
5-Iodo-1H-pyrrole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodo-1H-pyrrole-3-carbaldehyde: is a heterocyclic organic compound featuring a pyrrole ring substituted with an iodine atom at the 5-position and an aldehyde group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-1H-pyrrole-3-carbaldehyde typically involves the iodination of a pyrrole derivative followed by formylation. One common method includes the reaction of 5-iodopyrrole with a formylating agent such as Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to introduce the aldehyde group at the 3-position .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The iodine atom in 5-Iodo-1H-pyrrole-3-carbaldehyde can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products:
Substitution: Products with various functional groups replacing the iodine atom.
Oxidation: 5-Iodo-1H-pyrrole-3-carboxylic acid.
Reduction: 5-Iodo-1H-pyrrole-3-methanol.
Aplicaciones Científicas De Investigación
Chemistry: 5-Iodo-1H-pyrrole-3-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the construction of heterocyclic compounds and natural product analogs .
Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential biological activities. These derivatives can act as inhibitors of enzymes or receptors, making them candidates for drug development .
Industry: The compound is also used in the development of materials with specific electronic or optical properties. Its derivatives can be incorporated into polymers or other materials to enhance their performance in various applications .
Mecanismo De Acción
The mechanism of action of 5-Iodo-1H-pyrrole-3-carbaldehyde and its derivatives depends on their specific applications. In biological systems, these compounds may interact with enzymes or receptors, inhibiting their activity or altering their function. The exact molecular targets and pathways involved would vary based on the specific derivative and its intended use .
Comparación Con Compuestos Similares
- 5-Chloro-1H-pyrrole-3-carbaldehyde
- 5-Bromo-1H-pyrrole-3-carbaldehyde
- 5-Fluoro-1H-pyrrole-3-carbaldehyde
Comparison: 5-Iodo-1H-pyrrole-3-carbaldehyde is unique due to the presence of the iodine atom, which can significantly influence its reactivity and physical properties compared to its chloro, bromo, and fluoro analogs. The larger size and higher polarizability of iodine can lead to different substitution patterns and reaction outcomes, making it a distinct and valuable compound in synthetic chemistry .
Propiedades
Fórmula molecular |
C5H4INO |
|---|---|
Peso molecular |
221.00 g/mol |
Nombre IUPAC |
5-iodo-1H-pyrrole-3-carbaldehyde |
InChI |
InChI=1S/C5H4INO/c6-5-1-4(3-8)2-7-5/h1-3,7H |
Clave InChI |
LNVPICFTJCCZQD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NC=C1C=O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B11883337.png)

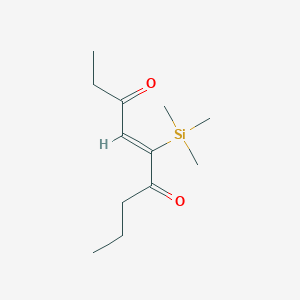
![3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-5,6-diol](/img/structure/B11883350.png)
![2-[(3-Chlorophenyl)methyl]azepane](/img/structure/B11883359.png)
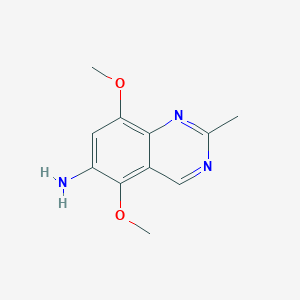
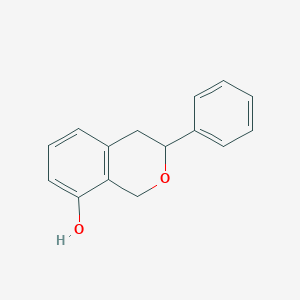



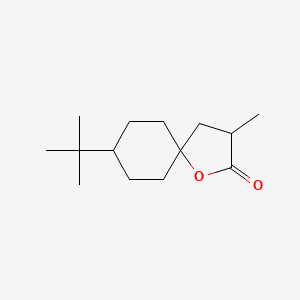

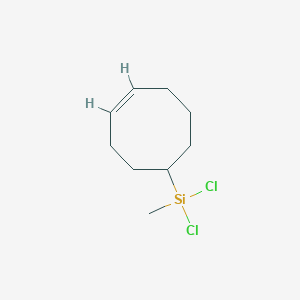
![Ethyl 4-amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylate](/img/structure/B11883444.png)
